Digoxin-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

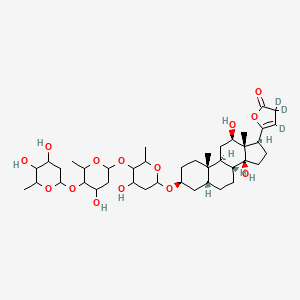

Digoxin-d3 is a cardiac glycoside used in the treatment of mild to moderate heart failure and for ventricular response rate control in chronic atrial fibrillation . It is intended for use as an internal standard for the quantification of digoxin .

Molecular Structure Analysis

Digoxin-d3 has a molecular formula of C41H61D3O14 and a formula weight of 784.0 . The formal name of Digoxin-d3 is (3β,5β,12β)-3-[ (O-2,6-dideoxy-β-D-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-D-ribo-hexopyranosyl)oxy]-12,14-dihydroxy-card-20 (22)-enolide-21,21,22-d3 .Chemical Reactions Analysis

Digoxin-d3 binds to and inhibits the Na+/K±ATPase in cardiac tissues in an ATP- and Mg2±dependent manner . This inhibition results in loss of the transmembrane Na+ gradient, which decreases activity of the Na+/Ca2+ exchanger, increasing intracellular Ca2+ levels, inotropy, and cardiac force .Physical And Chemical Properties Analysis

Digoxin-d3 is a solid substance . It is soluble in DMSO and slightly soluble in methanol .Scientific Research Applications

Cardiovascular Treatment

Digoxin is one of the main drugs used to treat cardiovascular diseases . It is particularly effective in managing heart failure and atrial fibrillation. The compound works by inhibiting the sodium-potassium ATPase pump, which increases intracellular sodium levels. This, in turn, leads to an increase in intracellular calcium levels, enhancing cardiac contractility .

Therapeutic Drug Monitoring

Therapeutic drug monitoring (TDM) of digoxin is conducted to monitor the concentration of the drug, so as to avoid its toxic and side effects . A method for quantifying digoxin concentration in plasma with ultra-performance liquid chromatography/tandem mass spectrometry (UPLC-MS/MS) has been developed .

COVID-19 Treatment

There is ongoing research into the use of digoxin for treating patients with COVID-19 . In one study, about 56% of digoxin plasma concentration was within the treatment window (0.8 - 2.0 ng/mL). It was found that digoxin can remain in the body for nearly 14 days in severe patients with COVID-19 after stopping dosing .

Pharmacokinetic Studies

Digoxin is often used in population pharmacokinetic studies . These studies utilize the nonlinear mixed-effect modeling approach to understand how the drug is absorbed, distributed, metabolized, and excreted in different populations .

Safety and Efficacy Studies

Numerous studies have been conducted to evaluate the safety and efficacy of digoxin . These studies often involve comprehensive literature reviews and meta-analyses of observational and controlled trial data .

Hospital Admission Reduction

Across all study types, digoxin has been shown to lead to a small but significant reduction in all-cause hospital admission . This is particularly relevant for patients with heart failure, where hospital admission rates are high .

Mechanism of Action

Target of Action

Digoxin-d3, also known as 3,3,4-trideuterio-5-[(3S,5R,8R,9S,10S,12R,13S,14S,17S)-3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]furan-2-one, primarily targets the Na+/K±ATPase enzyme in cardiac tissues . This enzyme plays a crucial role in maintaining the intracellular environment by regulating the entry and exit of sodium and potassium .

Mode of Action

Digoxin-d3 binds to and inhibits the Na+/K±ATPase enzyme in an ATP- and Mg2±dependent manner . This inhibition results in the loss of the transmembrane Na+ gradient, which decreases the activity of the Na+/Ca2+ exchanger . Consequently, this leads to an increase in intracellular Ca2+ levels, enhancing myocardial contractility, and cardiac force . It also reduces the heart rate, making it particularly useful in cases of atrial fibrillation .

Biochemical Pathways

The inhibition of the Na+/K±ATPase enzyme by Digoxin-d3 affects several biochemical pathways. It increases the activity of mitochondrial ATPase and actomyosin ATPase in the heart, which is directly correlated with increased myofibrillar contractile strength . The biosynthesis of Digoxin-d3 starts from both cholesterol and phytosterols, unlike previously thought . The identification of the gatekeeping enzyme, cytochrome P450 sterol side chain cleaving enzyme (P450scc), is a key step towards complete elucidation of digoxin biosynthesis .

Pharmacokinetics

Digoxin-d3 has a large volume of distribution due to its high affinity for skeletal and cardiac muscles, intestines, and kidney . It has a distinct distribution phase, which lasts 6-8 hours, and thus its disposition is best described by a two-compartment pharmacokinetic model . Digoxin-d3 has a half-life of approximately 36 hours given at average doses in patients with normal renal function . It is excreted mostly unchanged in the urine .

Action Environment

The action, efficacy, and stability of Digoxin-d3 can be influenced by various environmental factors. For instance, the presence of other medications can affect its action. For example, the use of amiodarone was found to contribute to the clearance of digoxin . Additionally, renal function significantly impacts the pharmacokinetics of Digoxin-d3, with a need for dose reduction in patients with impaired renal function .

Safety and Hazards

properties

IUPAC Name |

3,3,4-trideuterio-5-[(3S,5R,8R,9S,10S,12R,13S,14S,17S)-3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]furan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H64O14/c1-19-36(47)27(42)16-34(49-19)54-38-21(3)51-35(18-29(38)44)55-37-20(2)50-33(17-28(37)43)52-23-10-12-39(4)22(14-23)6-7-24-26(39)15-31(45)40(5)25(11-13-41(24,40)48)30-8-9-32(46)53-30/h8,19-29,31,33-38,42-45,47-48H,6-7,9-18H2,1-5H3/t19?,20?,21?,22-,23+,24-,25-,26+,27?,28?,29?,31-,33?,34?,35?,36?,37?,38?,39+,40+,41+/m1/s1/i8D,9D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPGFKKLMZTXFNJ-SSSAXZLKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CCC(=O)O8)O)C)O)C)C)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(OC(=O)C1([2H])[2H])[C@H]2CC[C@]3([C@@]2([C@@H](C[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)O)O)O)O)C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H64O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

784.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3,4-trideuterio-5-[(3S,5R,8R,9S,10S,12R,13S,14S,17S)-3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]furan-2-one | |

Q & A

Q1: What is Digoxin-d3 primarily used for in a research setting?

A1: Digoxin-d3 is a deuterated form of digoxin, a cardiac glycoside drug, primarily employed as an internal standard in analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) [, , ]. Its use allows for accurate quantification of digoxin in biological samples by mitigating variability during sample preparation and analysis.

Q2: Can you elaborate on how Digoxin-d3 aids in the quantification of Digoxin in biological samples?

A2: Digoxin-d3 possesses similar chemical properties to digoxin but differs in mass due to the presence of deuterium atoms. This allows researchers to differentiate the two compounds in a mass spectrometer. By adding a known amount of Digoxin-d3 to a biological sample, such as plasma or urine, researchers can compare the signal intensities of Digoxin and Digoxin-d3 to accurately determine the concentration of Digoxin in the sample. [, ].

Q3: Have there been any studies looking at Digoxin levels in patients with specific conditions?

A3: Yes, a study investigated therapeutic drug monitoring (TDM) of plasma digoxin levels in patients with COVID-19 using UPLC-MS/MS, with Digoxin-d3 as an internal standard []. The study aimed to ensure appropriate digoxin concentrations and minimize toxicity risks in these patients.

Q4: Are there established analytical methods for quantifying Digoxin in biological samples?

A4: Several research papers detail validated LC-MS/MS methods for quantifying digoxin in human plasma and urine using Digoxin-d3 as an internal standard [, ]. These methods emphasize achieving high sensitivity and accuracy for therapeutic drug monitoring and forensic toxicological analyses.

Q5: Has the use of Digoxin-d3 enabled researchers to overcome any specific analytical challenges in Digoxin research?

A5: The use of Digoxin-d3 in LC-MS/MS assays has addressed challenges related to matrix effects and variations during sample preparation [, ]. This has significantly improved the accuracy and reliability of Digoxin quantification in biological samples.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one](/img/structure/B1140471.png)

![7,15-Dibromo-8-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-4-carbaldehyde](/img/structure/B1140474.png)